What are the chemical properties of Isooctyl 3-mercaptopropionate?
What are the chemical properties of Isooctyl 3-mercaptopropionate?
An In-Depth Technical Guide to the Chemical Properties of Isooctyl 3-mercaptopropionate
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Isooctyl 3-mercaptopropionate (IOMP), a significant organosulfur compound utilized across various scientific and industrial domains. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the core chemical properties, synthesis, reactivity, and applications of IOMP, grounding its claims in established scientific literature.
Introduction and Molecular Architecture
Isooctyl 3-mercaptopropionate (CAS No: 30374-01-7) is an ester of 3-mercaptopropionic acid and isooctyl alcohol.[1] Its molecular structure is distinguished by two primary functional groups: a terminal thiol (-SH) group and an ester linkage. This bifunctional nature is the cornerstone of its chemical versatility, dictating its reactivity and utility. The thiol group, a sulfur analog of a hydroxyl group, provides a reactive site for various nucleophilic and radical-mediated reactions, while the ester group and the isooctyl chain influence its physical properties such as solubility and viscosity.[1]
Historically, the study of thiol-functionalized esters like IOMP is an extension of the broader field of thioester chemistry. Thioesters are pivotal in numerous biochemical pathways, such as in the form of acetyl-CoA, which spurred investigation into their synthetic counterparts.[1] In contemporary science, IOMP has gained prominence primarily as a highly effective chain transfer agent (CTA) in polymerization processes, allowing for precise control over polymer molecular weight and architecture.[1][2][3][]
Physicochemical Properties
IOMP is a clear, colorless to pale yellow liquid under standard conditions.[1] Its physical and chemical characteristics are summarized in the table below, providing a quantitative foundation for its handling, application, and analysis.
| Property | Value | References |
| Molecular Formula | C₁₁H₂₂O₂S | [1][][5][6][7] |
| Molecular Weight | 218.36 g/mol | [1][][5][7][8][9] |
| CAS Number | 30374-01-7 | [1][5][6][7][8][9][10] |
| Appearance | Clear, colorless liquid | [1][5] |
| Density | 0.950 g/mL at 25 °C | [1][6][7][8][10][11][12] |
| Boiling Point | 109-112 °C at 2 mmHg | [1][6][7][8][10][11][12] |
| Refractive Index (n20/D) | 1.458 | [1][5][7][8][10][11][12] |
| Flash Point | -10 °C (14 °F) - closed cup | [7][9][11][13] |
| LogP | 3.5 - 5.33 | [3][5][7][11] |
| Vapor Pressure | 0.28-0.45 Pa at 20-25 °C | [7][11] |
Synthesis and Reaction Mechanisms
The predominant industrial synthesis of Isooctyl 3-mercaptopropionate is achieved through the direct Fischer esterification of 3-mercaptopropionic acid with isooctyl alcohol.[1]
Direct Esterification Workflow
This reaction is an equilibrium process catalyzed by an acid. To achieve high conversion rates (often exceeding 98%), the water generated as a byproduct must be continuously removed, typically via azeotropic distillation.[1] This strategic removal of a product shifts the reaction equilibrium towards the formation of the ester, in accordance with Le Châtelier's principle.
Caption: Fischer esterification of IOMP.
Experimental Protocol: Laboratory Scale Synthesis
The following protocol outlines a representative procedure for the synthesis of IOMP.
Materials:
-
3-mercaptopropionic acid (1.0 mol)
-
Isooctyl alcohol (a mixture of isomers) (1.1 mol, 10% molar excess)
-
p-Toluenesulfonic acid (catalyst, 0.02 mol)
-
Toluene (solvent for azeotropic distillation)
-
Dean-Stark apparatus, reflux condenser, heating mantle, and magnetic stirrer
-
Separatory funnel
-
Sodium bicarbonate solution (5% w/v)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
Procedure:
-
Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
Charging Reactants: Charge the flask with 3-mercaptopropionic acid, isooctyl alcohol, p-toluenesulfonic acid, and toluene.
-
Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reaction until no more water is collected, indicating the reaction is complete.
-
Workup: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and remove the toluene solvent using a rotary evaporator. The remaining liquid is crude IOMP.
-
Final Purification (Optional): For higher purity, the crude product can be purified by vacuum distillation.[1][6][7][8][10][11][12]
Chemical Reactivity and Applications
The utility of IOMP is derived from the distinct reactivity of its thiol and ester moieties.
Role as a Chain Transfer Agent in Polymerization
The most significant application of IOMP is as a chain transfer agent (CTA) in free-radical polymerization.[1][][12][14] It is particularly valued in the production of acrylic polymers for coatings and adhesives.[2][15] In this role, the labile hydrogen atom on the thiol group is transferred to a propagating polymer radical (P•), terminating that chain and creating a new thiyl radical (RS•). This thiyl radical then initiates a new polymer chain by reacting with a monomer (M).
This process effectively controls the molecular weight of the resulting polymer; a higher concentration of the CTA leads to polymers with lower molecular weights.[2][3] IOMP is considered to have a lower environmental impact compared to other mercaptan CTAs, making it a more eco-friendly choice.[2][16]
Caption: Mechanism of chain transfer using IOMP.
Other Reactions
-
Thiol Group Reactivity: The thiol group can undergo oxidation to form disulfides or participate in nucleophilic substitution reactions to create thioethers.[1]
-
Ester Group Reactivity: The ester group can be hydrolyzed under acidic or basic conditions to yield isooctyl alcohol and 3-mercaptopropionic acid.
Stability and Incompatibility
IOMP is stable under recommended storage conditions (refrigerated, protected from light).[7][11][17][18] It is incompatible with strong oxidizing agents and strong bases, which can react with the thiol and ester groups, respectively.[17][18]
Analytical Characterization
Ensuring the purity and identity of IOMP is critical for its application. Several analytical methods are employed for its characterization.
Protocol: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating volatile compounds and identifying them based on their mass-to-charge ratio and fragmentation patterns.[19]
Objective: To determine the purity of an IOMP sample and identify any potential impurities.
Instrumentation & Consumables:
-
Gas chromatograph with a mass selective detector (MSD)
-
Capillary column suitable for non-polar to mid-polar compounds (e.g., DB-5ms)
-
Helium (carrier gas)
-
Autosampler vials
-
Hexane or other suitable solvent (GC grade)
-
IOMP sample
Procedure:
-
Sample Preparation: Prepare a dilute solution of the IOMP sample (e.g., 1 mg/mL) in hexane.
-
Instrument Setup:
-
Injector: Set to 250 °C with a split ratio (e.g., 50:1).
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
Carrier Gas: Set to a constant flow rate (e.g., 1 mL/min).
-
MSD: Set to scan a mass range of m/z 40-400 after a suitable solvent delay.
-
-
Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS.
-
Data Interpretation:
-
The resulting chromatogram will show peaks corresponding to different components in the sample.
-
The area of each peak is proportional to the concentration of the component. Purity can be estimated by the area percent of the main IOMP peak.
-
The mass spectrum of the main peak should be compared to a reference library to confirm the identity of Isooctyl 3-mercaptopropionate. The fragmentation pattern will be characteristic of the molecule's structure.
-
Safety and Handling
IOMP is a flammable liquid and requires careful handling. Users must consult the Safety Data Sheet (SDS) before use.[9][20]
| Safety Aspect | Information | References |
| Signal Word | Danger | [9] |
| Hazard Class | Flammable Liquid, Category 2; Acute Toxicity (Oral), Category 4; Skin Sensitizer, Category 1; Acute & Chronic Aquatic Hazard | [9] |
| Hazard Statements | H225: Highly flammable liquid and vapor. H302: Harmful if swallowed. H317: May cause an allergic skin reaction. H410: Very toxic to aquatic life with long lasting effects. | [5][9] |
| Precautionary Statements | P210: Keep away from heat/sparks/open flames/hot surfaces. P273: Avoid release to the environment. P280: Wear protective gloves/eye protection. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. | [9][21] |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves, safety goggles or face shield, lab coat. Use in a well-ventilated area or under a fume hood. | [9][17][21] |
| Storage | Store in a cool, dry, well-ventilated place away from ignition sources. Keep container tightly closed. Refrigeration is recommended. | [7][10][11][17] |
Conclusion
Isooctyl 3-mercaptopropionate is a chemically versatile molecule whose properties are dictated by its core functional groups. Its primary role as a chain transfer agent has made it indispensable in the field of polymer science for tailoring the properties of synthetic materials. A thorough understanding of its synthesis, reactivity, and handling is essential for its safe and effective use in research and industrial applications. This guide provides the foundational knowledge required for professionals to leverage the unique chemical characteristics of IOMP in their work.
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